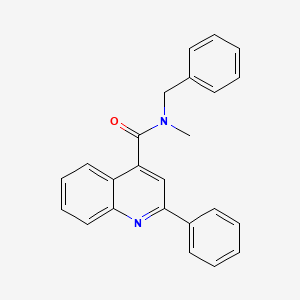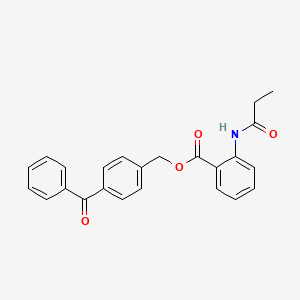
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in the field of medicinal chemistry. BMQ exhibits a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
作用机制
The mechanism of action of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Additionally, this compound has been reported to inhibit the replication of the HIV and HCV viruses by inhibiting viral entry and viral RNA synthesis.
实验室实验的优点和局限性
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits potent biological activities against a range of targets, making it a useful tool for studying various cellular pathways. However, this compound also has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for synthesis. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide. One direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more potent derivatives. Another direction is to explore the potential applications of this compound in the treatment of viral infections, such as HIV and HCV. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in large-scale drug discovery programs.
合成方法
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized by a variety of methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Ullmann-type coupling reaction, and the Buchwald-Hartwig amination reaction. The most commonly used method for the synthesis of this compound is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chloro-N-benzyl-N-methyl-4-phenylquinolinecarboxamide with phenylboronic acid in the presence of a palladium catalyst.
科学研究应用
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, this compound has been shown to exhibit antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
属性
IUPAC Name |
N-benzyl-N-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-26(17-18-10-4-2-5-11-18)24(27)21-16-23(19-12-6-3-7-13-19)25-22-15-9-8-14-20(21)22/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYAMTMKRGNHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-4-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5129049.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine](/img/structure/B5129052.png)


![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5129088.png)
![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)

![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)
![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)
![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)
